Understanding how cyclobenzaprine hydrochloride is absorbed, distributed, metabolized, and excreted from the body is crucial for optimizing its therapeutic use. Research studies investigate its pharmacokinetics using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []. This allows scientists to measure the concentration of the drug in the bloodstream over time, revealing its absorption rate, peak concentration, and elimination half-life [].
These studies play a vital role in determining appropriate dosing regimens and identifying potential drug interactions based on how cyclobenzaprine hydrochloride is metabolized by the liver [].
While cyclobenzaprine hydrochloride is known to relax muscles, the exact way it achieves pain relief is still being explored. Traditionally, it was thought to act primarily on the central nervous system, inhibiting the transmission of pain signals in the spinal cord. However, recent research suggests it might also have peripheral effects, influencing pain perception at the site of injury [].
Ongoing research is investigating these mechanisms in more detail, including the potential role of neurotransmitters like serotonin and norepinephrine in cyclobenzaprine hydrochloride's pain-relieving effects [].
Clinical trials are a cornerstone of scientific research on cyclobenzaprine hydrochloride. These studies evaluate its effectiveness in managing pain compared to a placebo or other treatment options. They also assess the safety profile of the drug, identifying potential side effects and determining the optimal dosage for specific patient populations [].
For instance, research has explored the efficacy of cyclobenzaprine hydrochloride for low back pain, a common musculoskeletal condition []. These studies provide valuable evidence for healthcare professionals to make informed decisions about its use in clinical practice.
Cyclobenzaprine hydrochloride is a tricyclic amine used primarily as a muscle relaxant. It is commonly prescribed for the relief of muscle spasms associated with acute musculoskeletal conditions. The compound appears as a white, crystalline powder with the empirical formula and a molecular weight of approximately 311.9 g/mol. It has a melting point of 217°C and is soluble in water and alcohol but insoluble in hydrocarbon solvents .
The precise mechanism by which cyclobenzaprine relaxes muscles is not fully understood []. However, it's believed to act within the central nervous system (CNS), likely in the brainstem, where it interferes with the transmission of pain signals from the spinal cord to the brain. This reduces muscle hyperactivity and pain perception associated with muscle spasms.
Cyclobenzaprine acts centrally to relieve muscle spasms without directly affecting skeletal muscle function. Its mechanism involves antagonism at serotonin receptors (specifically 5-HT_2A and 5-HT_2C), which modulates neurotransmission in the central nervous system, particularly at the brain stem level . The drug has been shown to exhibit sedative effects and may also interact with adrenergic receptors, contributing to its muscle relaxant properties.
The synthesis of cyclobenzaprine typically involves several steps:
Cyclobenzaprine has significant drug interactions, particularly with:
Adverse effects can include drowsiness, dry mouth, and potential cardiovascular issues such as arrhythmias.
Cyclobenzaprine shares structural similarities with several compounds, particularly tricyclic antidepressants. Here are some comparable compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
Amitriptyline | Tricyclic structure | Primarily an antidepressant |
Tizanidine | Muscle relaxant | Alpha-2 adrenergic agonist |
Baclofen | Muscle relaxant | GABA_B receptor agonist |
Carisoprodol | Muscle relaxant | Acts as a central nervous system depressant |
Orphenadrine | Muscle relaxant | Anticholinergic properties |
Cyclobenzaprine's unique action as a centrally acting muscle relaxant distinguishes it from others that may target peripheral mechanisms or have different therapeutic applications .
Cyclobenzaprine hydrochloride is a white, crystalline tricyclic amine salt with the empirical formula C₂₀H₂₁N- HCl and a molecular weight of 311.9 g/mol [1]. The compound exhibits distinctive physical properties including a melting point of 217°C and a pKa of 8.47 at 25°C [1]. The salt form demonstrates high solubility characteristics, being freely soluble in water and alcohol, sparingly soluble in isopropanol, and insoluble in hydrocarbon solvents [1]. When aqueous solutions are made alkaline, the free base separates from solution [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₁N- HCl | FDA Label [1] |
Molecular Weight | 311.9 g/mol | FDA Label [1] |
Physical Appearance | White, crystalline tricyclic amine salt | FDA Label [1] |
Melting Point | 217°C | FDA Label [1] |
pKa | 8.47 at 25°C | FDA Label [1] |
Solubility | Freely soluble in water and alcohol, sparingly soluble in isopropanol, insoluble in hydrocarbon solvents | FDA Label [1] |
Cyclobenzaprine hydrochloride is chemically designated as 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride [1] [15]. The compound features a tricyclic framework consisting of two benzene rings fused to a seven-membered cycloheptene ring, forming the characteristic dibenzocycloheptene core structure [12] [18]. This framework adopts a non-planar "boat" conformation in its ground state, with dihedral angles between the benzene planes ranging from 20° to 35°, as confirmed by X-ray diffraction studies . The tricyclic system provides structural rigidity while maintaining sufficient flexibility for biological activity [14].
Cyclobenzaprine exhibits remarkable structural similarity to tricyclic antidepressants, particularly amitriptyline, differing by only one double bond in the seven-membered ring [4] [14]. Both compounds share the same tricyclic dibenzocycloheptene framework and identical side chain composition (N,N-dimethyl-1-propanamine) [14]. However, the presence of the double bond in cyclobenzaprine's seven-membered ring confers reduced conformational flexibility compared to amitriptyline [14]. This structural modification results in different pharmacological profiles, with cyclobenzaprine showing less potent antidepressant effects and more adverse effects than other tricyclic antidepressants [4]. Various tricyclic antidepressants including amineptine, amitriptyline, amitriptylinoxide, butriptyline, nortriptyline, and protriptyline contain the dibenzocycloheptene moiety in their chemical structures [18].
Feature | Cyclobenzaprine | Amitriptyline |
---|---|---|
Core Structure | Tricyclic dibenzocycloheptene framework | Tricyclic dibenzocycloheptene framework |
Seven-membered Ring | Contains a double bond | Saturated (no double bond) |
Side Chain | N,N-dimethyl-1-propanamine | N,N-dimethyl-1-propanamine |
Conformational Flexibility | Less flexible due to double bond | More conformational flexibility |
Chiral Properties | Non-planar, no stereocenters but chiral due to lack of symmetry elements | Non-planar, no stereocenters but chiral due to lack of symmetry elements |
The molecular structure of cyclobenzaprine hydrochloride contains several critical functional groups that contribute to its chemical and biological properties [1] [8]. The tertiary amine group, positioned at the terminal end of the propyl chain, serves as the primary protonation site for hydrochloride salt formation [1]. The dimethylamine group, attached to the propyl chain, contributes significantly to receptor binding interactions [8]. The three-carbon propyl chain provides essential flexibility and proper spatial orientation between the tertiary amine and the rigid tricyclic core [8]. The dibenzocycloheptene core structure imparts rigidity and hydrophobic character to the molecule, facilitating membrane interactions and receptor binding [8].
Functional Group | Position | Function |
---|---|---|
Tertiary Amine | Terminal position | Protonation site (forms HCl salt) |
Dimethylamine Group | Attached to propyl chain | Contributes to receptor binding |
Propyl Chain | Connecting tertiary amine to core structure | Provides flexibility and proper spacing |
Dibenzocycloheptene Core | Central tricyclic framework | Provides rigidity and hydrophobicity |
Cyclobenzaprine hydrochloride exhibits unique stereochemical properties despite the absence of traditional chiral centers [5] [7]. The compound is classified as achiral with no optical activity and zero defined stereocenters [5]. Additionally, cyclobenzaprine contains no E/Z centers, indicating the absence of geometric isomerism around double bonds [5]. However, the molecule demonstrates interesting chiral recognition behavior due to its non-planar conformation and lack of symmetry elements [14]. Nuclear magnetic resonance studies of cyclobenzaprine complexes with beta-cyclodextrin clearly showed the presence of two diastereomeric complexes, indicating chiral recognition of both enantiomers despite the absence of classical stereocenters [14]. This phenomenon arises from the non-planar boat conformation of the tricyclic framework and the absence of molecular symmetry elements [14].
Property | Value | Source |
---|---|---|
Stereochemistry | ACHIRAL | NCATS Inxight Drugs [5] |
Optical Activity | NONE | NCATS Inxight Drugs [5] |
Defined Stereocenters | 0 / 0 | NCATS Inxight Drugs [5] |
E/Z Centers | 0 | NCATS Inxight Drugs [5] |
X-ray crystallographic analysis has provided crucial insights into the three-dimensional structure and molecular packing of cyclobenzaprine compounds [8] . Single crystal X-ray diffraction studies revealed that cyclobenzaprine adopts a non-planar "boat" conformation in its ground state, with dihedral angles between the benzene planes ranging from 20° to 35° . Crystallographic investigations of cyclobenzaprine-tetraphenylboric complex demonstrated specific molecular packing arrangements and intermolecular interactions [8]. The structures of cyclobenzaprine complexes with beta-cyclodextrin obtained via single crystal X-ray diffraction showed 1:1 complexes packed in head-to-tail columnar arrangements along the crystallographic b axis [14]. Intermolecular hydrogen bonds between guest molecules and the primary hydroxyl groups of cyclodextrin in adjacent positions, along with usual cyclodextrin-cyclodextrin hydrogen bonds, serve as stabilizing factors in the solid state [14].
Nuclear magnetic resonance spectroscopy has proven instrumental in confirming the structure and identifying specific hydrogen and carbon environments in cyclobenzaprine [8] [9]. Proton nuclear magnetic resonance spectra of cyclobenzaprine-tetraphenylboric complex are distinguished by characteristic signals including a singlet at 2.6 parts per million for N–(CH₃)₂ protons, multiple signals at 3.0 and 2.2 parts per million for N–CH₂–CH₂ protons, and a triplet signal at 5.4 parts per million for N–CH₂–CH₂CH [8]. Carbon-13 nuclear magnetic resonance spectra show resonance peaks at 24.47, 42.57, 56.61, and 122.33 parts per million for N–CH₂–CH₂, N–(CH₃)₂, N–CH₂, and N–CH₂–CH₂CH respectively [8]. The olefinic ethylene in the cyclobenzaprine ring manifests as two distinctive proton resonances at approximately 6.92 and 6.80 parts per million, with a corresponding carbon resonance at 131.18 parts per million [8]. Two-dimensional rotating-frame overhauser effect spectroscopy provided detailed information about the geometry of inclusion complexes in solution, revealing significant similarities with solid-state structures [14].
Nuclear Magnetic Resonance Type | Signal (parts per million) | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance | 2.6 | N–(CH₃)₂ protons (singlet) |
¹H Nuclear Magnetic Resonance | 3.0 | N–CH₂–CH₂ protons (multiplet) |
¹H Nuclear Magnetic Resonance | 2.2 | N–CH₂–CH₂ protons (multiplet) |
¹H Nuclear Magnetic Resonance | 5.4 | N–CH₂–CH₂CH (triplet) |
¹³C Nuclear Magnetic Resonance | 24.55 | N–CH₂–CH₂ |
¹³C Nuclear Magnetic Resonance | 42.31 | N–(CH₃)₂ |
¹³C Nuclear Magnetic Resonance | 56.56 | N–CH₂ |
¹³C Nuclear Magnetic Resonance | 122-164 | Aromatic and olefinic carbons |
Mass spectrometry techniques have been extensively employed for the identification, quantification, and structural confirmation of cyclobenzaprine [9] [10]. Electrospray ionization tandem mass spectrometry methods demonstrate that cyclobenzaprine predominantly forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 276.1 in positive ion detection mode [9] [10]. The most abundant fragment ion appears at mass-to-charge ratio 216.0, providing characteristic fragmentation patterns for structural confirmation [9] [10]. Multiple reaction monitoring mode was chosen for analytical development, providing higher sensitivity and selectivity than previously reported methods [9]. The mass transitions chosen for quantitation were mass-to-charge ratio 276.1→216.0 for cyclobenzaprine, confirming the molecular weight of the free base at 275.38 grams per mole [9] [10]. Liquid chromatography coupled with electrospray ionization mass spectrometry techniques have been widely adopted for cyclobenzaprine analysis due to excellent specificity and sensitivity [9].
Ion Type | Mass-to-Charge Ratio Value | Significance |
---|---|---|
Protonated Molecular Ion [M+H]⁺ | 276.1 | Confirms molecular weight of free base (275.38 g/mol) |
Major Fragment Ion | 216.0 | Characteristic fragmentation pattern for structural confirmation |
Cyclobenzaprine hydrochloride presents as a solid crystalline material at room temperature [1] [2] [3]. The compound appears as a white to off-white crystalline powder with characteristic tricyclic amine salt crystalline structure [1] [2] [3] [4] [5]. The substance is odorless under normal storage conditions [1] [2] [6]. The physical form exhibits typical properties of pharmaceutical-grade crystalline salts, with well-defined geometric arrangements that contribute to its stability and handling characteristics [4] [5] [7] [8].
The tricyclic amine salt structure is responsible for the compound's distinctive crystalline morphology, which can be observed through microscopic examination. The crystalline nature of cyclobenzaprine hydrochloride contributes to its pharmaceutical processing characteristics and dissolution behavior in various media [7] [8] [9].
Cyclobenzaprine hydrochloride demonstrates consistent thermal characteristics across multiple analytical studies. The compound exhibits a well-defined melting point of 217°C, which has been consistently reported across pharmaceutical monographs and analytical literature [4] [5] [7] [8] [9] [10] [11] [12] [13]. Alternative determinations have reported slight variations, with ranges of 215-219°C [1] [2] [3] [6] and 216-218°C [14] [15] [16] observed in different analytical conditions.
Commercial specifications typically establish the melting point range as 215.0-219.0°C [15] [17], providing appropriate analytical tolerances for pharmaceutical quality control purposes. This relatively narrow melting point range indicates good crystalline purity and structural consistency of the compound.
Thermal analysis studies using differential scanning calorimetry have confirmed the sharp melting endotherm characteristic of well-crystallized pharmaceutical compounds. The thermal behavior demonstrates typical characteristics of tricyclic compounds, with stable thermal profiles up to the melting point, followed by thermal decomposition at elevated temperatures above 250°C [18] [19].
Cyclobenzaprine hydrochloride exhibits excellent aqueous solubility characteristics, being classified as freely soluble in water [1] [2] [3] [4] [5] [12] [20] [21]. Quantitative solubility determinations have reported values of ≥54.3 mg/mL in water [21], indicating high aqueous solubility that supports pharmaceutical formulation development. The freely soluble classification according to pharmacopeial standards indicates solubility greater than 100 mg/mL at ambient temperatures.
The high aqueous solubility is attributed to the hydrochloride salt formation, which enhances water solubility compared to the free base form through ionic interactions with the aqueous medium. This property is pharmaceutically advantageous for oral dosage form development and bioavailability considerations [22] [23].
The solubility profile of cyclobenzaprine hydrochloride in organic solvents shows significant variation depending on solvent polarity and hydrogen bonding capacity. The compound demonstrates excellent solubility in polar protic solvents, being freely soluble in both ethanol and methanol [1] [2] [3] [4] [5] [12].
In intermediate polarity solvents, cyclobenzaprine hydrochloride shows reduced solubility, being sparingly soluble in isopropanol [2] [3] [4] [5] [12]. For moderately polar aprotic solvents, the compound exhibits slight solubility in chloroform and methylene chloride [1] [2] [3] [5] [12].
Quantitative solubility data in selected organic solvents includes ≥15.59 mg/mL in dimethyl sulfoxide and ≥5.32 mg/mL in ethanol [21]. The compound shows practically no solubility or is insoluble in nonpolar hydrocarbon solvents [1] [4] [5] [6] [7] [8] [12] and is specifically insoluble in n-hexane [2] [3].
Cyclobenzaprine hydrochloride as a salt form exhibits different partitioning behavior compared to its neutral base form. The ionized hydrochloride salt demonstrates predominantly hydrophilic characteristics due to the presence of the protonated tertiary amine group. Based on computational predictions from DrugBank, the free base form shows predicted logP values of 4.73 and 4.61 [24], indicating significant lipophilicity of the neutral species.
The distribution coefficient (logD) at physiological pH 7.4 would be substantially lower than the partition coefficient due to the ionization state of the compound. At pH 7.4, with a pKa of 8.47, approximately 89% of the compound exists in the ionized form, resulting in reduced lipophilicity compared to the neutral base [25] [26].
Studies comparing cyclobenzaprine hydrochloride with the free base form have demonstrated that the salt form exhibits reduced permeability through biological membranes compared to the more lipophilic free base, confirming the impact of ionization on lipophilic character [27].
Cyclobenzaprine hydrochloride demonstrates complex degradation pathways under various stress conditions. Comprehensive forced degradation studies have identified multiple degradation mechanisms and products [18] [19] [28].
Under oxidative stress conditions, cyclobenzaprine undergoes oxidation at multiple sites including both endocyclic and exocyclic double bonds to form epoxide intermediates [18] [28]. The tertiary amine group is susceptible to oxidation, generating N-oxide derivatives [18] [28]. These unstable epoxide intermediates undergo further degradation to form more polar compounds.
Hydrolytic degradation under alkaline conditions results in cleavage reactions, with the major alkaline degradation product showing different chromatographic behavior [19]. Under acidic conditions, protonation of the tertiary amine group facilitates various oxidation reactions [18].
A total of fifteen major oxidation products and impurities have been identified and characterized, including bisacid compounds, Cannizzaro degradation products, glycols, bisaldehyde derivatives, ketone compounds, epoxides, amitriptyline as an impurity, N-oxide derivatives, anthraquinone, and dibenzosuberenone as final degradation products [18] [28].
The compound shows good stability under thermal stress conditions up to 70°C and photolytic stress under ultraviolet radiation [19]. However, significant degradation occurs under hydrolytic and oxidative stress conditions [19].
Cyclobenzaprine hydrochloride possesses a well-characterized pKa value of 8.47 at 25°C [1] [2] [3] [4] [5] [6] [8] [9] [10] [11] [12] [13]. This value represents the acid dissociation constant of the protonated tertiary amine group, indicating that the compound behaves as a basic substance.
The pKa value of 8.47 indicates that at physiological pH (7.4), approximately 89% of the compound exists in the protonated (ionized) form, while 11% exists as the neutral free base. This ionization behavior significantly influences the compound's solubility, permeability, and pharmacokinetic properties [4] [5] [7] [8] [9] [11] [12].
The basic character of cyclobenzaprine is due to the presence of the tertiary amine group in its structure. When aqueous solutions are made alkaline (pH > pKa), the free base separates from solution, confirming the ionization equilibrium [4] [5] [7] [8] [9] [11] [12].
Computational predictions suggest a stronger basic character for the neutral base form, with predicted pKa values around 9.76 for the strongest basic center [24] [29], though experimental determination under standardized conditions consistently reports the value of 8.47 for the hydrochloride salt.
Cyclobenzaprine hydrochloride exhibits characteristic spectroscopic properties that are useful for analytical identification and quantification. The compound shows maximum ultraviolet absorption at 290 nm [15] [21], with additional absorption maxima reported at 289.4 nm and 223.6 nm in certain analytical conditions [30]. The wavelength of 289.4 nm is commonly employed for analytical determinations in dissolution testing and pharmaceutical analysis [31] [30].
Mass spectrometric analysis reveals characteristic fragmentation patterns with the protonated molecular ion [M+H]+ appearing at m/z 276.1 to 276.2 [32] [33]. The major fragmentation pathway produces ions at m/z 215-216, which are utilized in tandem mass spectrometry methods for quantitative analysis [34] [32] [33].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts observed for the various hydrogen environments in the tricyclic structure. The spectroscopic data supports the established chemical structure and can be used for identity verification and purity assessment.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule, including the tertiary amine and aromatic systems. These spectroscopic fingerprints are valuable for pharmaceutical identification and quality control applications [19] [35].
The spectroscopic properties demonstrate the stability of the compound under normal analytical conditions and provide multiple analytical approaches for pharmaceutical analysis and quality control purposes.
Property | Value | References |
---|---|---|
Physical State | Solid crystalline powder | [1] [2] [3] |
Appearance | White to off-white | [1] [2] [3] [4] [5] |
Odor | Odorless | [1] [2] [6] |
Melting Point | 217°C (range: 215-219°C) | [1] [2] [3] [4] [5] [6] |
Table 2: Solubility Profile
Solvent | Solubility Classification | Quantitative Data | References |
---|---|---|---|
Water | Freely soluble | ≥54.3 mg/mL | [1] [2] [3] [4] [5] [12] [21] |
Ethanol | Freely soluble | ≥5.32 mg/mL | [1] [2] [3] [4] [5] [12] [21] |
Methanol | Freely soluble | - | [1] [2] [3] [5] [12] |
Isopropanol | Sparingly soluble | - | [2] [3] [4] [5] [12] |
Chloroform | Slightly soluble | - | [1] [2] [3] [5] [12] |
DMSO | Soluble | ≥15.59 mg/mL | [21] |
Hydrocarbon solvents | Insoluble | - | [1] [4] [5] [6] [7] [8] [12] |
Table 3: Ionization and Spectroscopic Properties
Property | Value | References |
---|---|---|
pKa at 25°C | 8.47 | [1] [2] [3] [4] [5] [6] [8] [9] [10] [11] [12] [13] |
UV λmax | 290 nm | [15] [21] |
Alternative UV maxima | 289.4 nm, 223.6 nm | [30] |
MS [M+H]+ | m/z 276.1-276.2 | [32] [33] |
MS fragmentation | m/z 276 → 215/216 | [34] [32] [33] |
Table 4: Major Degradation Products
Degradation Product Category | Examples | Formation Pathway | References |
---|---|---|---|
Oxidation products | Epoxides, N-oxide | Oxidation of double bonds and amine | [18] [28] |
Hydrolysis products | Anthraquinone, dibenzosuberenone | Alkaline hydrolysis and cleavage | [18] [19] [28] |
Further degradation | Bisacid, glycols, aldehydes | Secondary degradation of epoxides | [18] [28] |
Impurities | Amitriptyline | Structural rearrangement | [18] [28] |